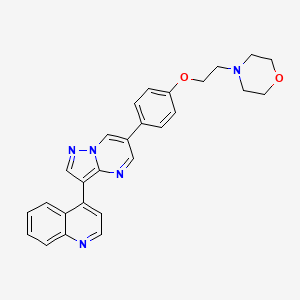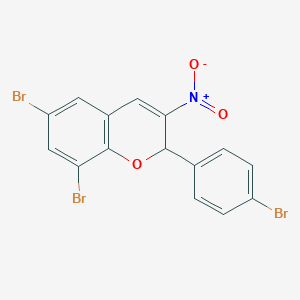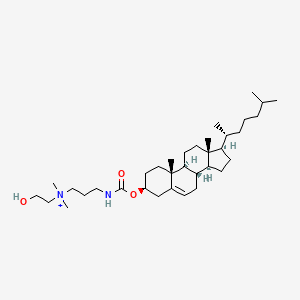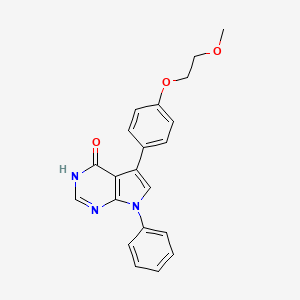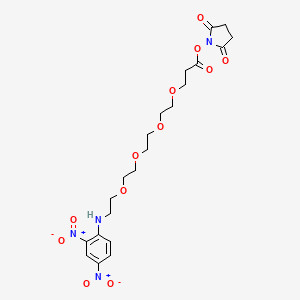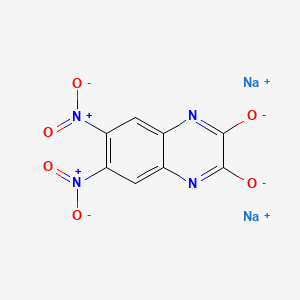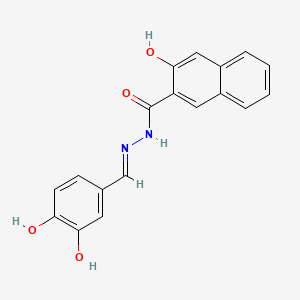
Dynasore
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dynasore is a small molecule inhibitor that targets the GTPase activity of dynamin, a protein essential for membrane fission during clathrin-mediated endocytosis in eukaryotic cells . By inhibiting dynamin, this compound effectively blocks endocytosis, making it a valuable tool for studying cellular processes dependent on this pathway .
Scientific Research Applications
Dynasore has a wide range of applications in scientific research:
Cell Biology: It is used to study the role of dynamin in endocytosis and other cellular processes.
Pathogen Entry: Researchers use this compound to investigate how pathogens like Trypanosoma cruzi exploit endocytic pathways to enter host cells.
Cholesterol Regulation: This compound helps explore the regulation of cholesterol in plasma membranes and its impact on cellular functions.
Cancer Research: It has been studied for its potential to inhibit cell proliferation, migration, and invasion in cancer cells, particularly osteosarcoma.
Mechanism of Action
Target of Action
Dynasore primarily targets dynamin , a GTPase protein . Dynamin plays a crucial role in membrane remodeling and fission of clathrin-coated vesicles during endocytosis, and vesicles that bud from the trans-Golgi network . It is essential for the invagination of the plasma membrane to form clathrin-coated pits .
Mode of Action
This compound is a GTPase inhibitor that rapidly and reversibly inhibits dynamin activity . By blocking dynamin, this compound inhibits coated vesicle formation and dynamin-mediated endocytic pathways . This prevents endocytosis, a fundamental cellular process that regulates the homeostasis of the plasma membrane, receptor turnover, and the uptake of nutrients .
Biochemical Pathways
This compound affects several biochemical pathways. It inhibits the GTPase activity of dynamin, blocking the constriction and fission stages of clathrin-coated vesicle formation . This impacts the endocytosis process, which is crucial for maintaining plasma membrane homeostasis and nutrient uptake . Additionally, this compound has been found to suppress cell proliferation, migration, and invasion via the STAT3 signaling pathway .
Pharmacokinetics
It is known that this compound is a cell-permeable small molecule , suggesting that it can readily cross cell membranes to exert its effects.
Result of Action
This compound has multiple cellular effects. It reduces labile cholesterol in the plasma membrane and disrupts lipid raft organization . In osteosarcoma cells, this compound has been shown to inhibit cell proliferation, migration, and invasion, and induce G0/G1 arrest . It also enhances the antitumor capacity of cisplatin in osteosarcoma .
Action Environment
It is known that this compound’s inhibitory effects on dynamin are rapid and reversible , suggesting that its action may be influenced by the cellular environment and the presence of other molecules
Safety and Hazards
When handling Dynasore, it is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
Biochemical Analysis
Biochemical Properties
Dynasore is a GTPase inhibitor that rapidly and reversibly inhibits dynamin activity, which prevents endocytosis . Dynamin is a GTPase protein that is essential for membrane fission during clathrin-mediated endocytosis in eukaryotic cells .
Cellular Effects
This compound has been found to suppress cell proliferation, migration, and invasion . It also induces G0/G1 arrest of osteosarcoma (OS) cells .
Molecular Mechanism
This compound inhibits the GTPase activity of dynamin, blocking constriction and fission . It represses the expression of CCND1, CDK4, p-Rb, and MMP-2 .
Dosage Effects in Animal Models
In animal models, this compound has been found to repress tumorigenesis of OS . Specific dosage effects are not mentioned in the current sources.
Preparation Methods
Dynasore can be synthesized through a series of chemical reactions. One common method involves the reductive amination of the core indole structure with decylamine using sodium borohydride as a reducing agent . This method allows for the production of this compound in a laboratory setting. Industrial production methods may involve similar synthetic routes but optimized for larger scale production.
Chemical Reactions Analysis
Dynasore primarily undergoes reactions that involve its interaction with dynamin. It inhibits the GTPase activity of dynamin by binding to its active site, preventing the hydrolysis of GTP . This inhibition blocks the formation of clathrin-coated vesicles, thereby disrupting endocytosis . This compound does not undergo significant oxidation, reduction, or substitution reactions under normal physiological conditions.
Comparison with Similar Compounds
Dynasore is one of several dynamin inhibitors. Similar compounds include:
Dynole-2-24: Another dynamin inhibitor with a different chemical structure and mechanism of action.
Dyngo Compounds: These are analogs of this compound with improved potency and reduced cytotoxicity.
Dynazos: Photoswitchable analogs of this compound that allow for the control of endocytosis with light.
Compared to these compounds, this compound is unique in its ability to rapidly and reversibly inhibit dynamin activity, making it a versatile tool for studying dynamin-dependent processes .
Properties
| { "Design of the Synthesis Pathway": "The synthesis of Dynasore can be achieved through a multi-step process involving several reactions.", "Starting Materials": [ "4-hydroxybenzohydrazide", "2,4-dichlorobenzaldehyde", "2,6-dichloro-3-nitropyridine", "2,4-dichloropyrimidine", "sodium hydroxide", "sodium methoxide", "sodium borohydride", "acetic acid", "ethyl acetate", "methanol", "water" ], "Reaction": [ "Step 1: Synthesis of 4-(2,4-dichlorobenzylidene)hydrazinylbenzoic acid by reacting 4-hydroxybenzohydrazide with 2,4-dichlorobenzaldehyde in ethanol under reflux.", "Step 2: Synthesis of 4-(2,4-dichlorobenzylidene)hydrazinyl)-6-nitro-2-pyridinol by reacting 4-(2,4-dichlorobenzylidene)hydrazinylbenzoic acid with 2,6-dichloro-3-nitropyridine in ethanol under reflux.", "Step 3: Synthesis of 4-(2,4-dichlorobenzylidene)hydrazinyl)-6-nitropyrimidine by reacting 4-(2,4-dichlorobenzylidene)hydrazinyl)-6-nitro-2-pyridinol with 2,4-dichloropyrimidine in ethanol under reflux.", "Step 4: Reduction of the nitro group in 4-(2,4-dichlorobenzylidene)hydrazinyl)-6-nitropyrimidine using sodium borohydride in methanol.", "Step 5: Methylation of the hydrazine group in 4-(2,4-dichlorobenzylidene)hydrazinyl)-6-amino-2-pyrimidine using sodium methoxide and iodomethane in methanol.", "Step 6: Cyclization of 4-(2,4-dichlorobenzylidene)hydrazinyl)-6-methylamino-2-pyrimidine into Dynasore using acetic acid and sodium hydroxide in water under reflux." ] } | |
CAS No. |
304448-55-3 |
Molecular Formula |
C18H14N2O4 |
Molecular Weight |
322.3 g/mol |
IUPAC Name |
N-[(Z)-(3,4-dihydroxyphenyl)methylideneamino]-3-hydroxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C18H14N2O4/c21-15-6-5-11(7-17(15)23)10-19-20-18(24)14-8-12-3-1-2-4-13(12)9-16(14)22/h1-10,21-23H,(H,20,24)/b19-10- |
InChI Key |
SYNDQCRDGGCQRZ-GRSHGNNSSA-N |
Isomeric SMILES |
C1=CC=C2C=C(C(=CC2=C1)C(=O)N/N=C\C3=CC(=C(C=C3)O)O)O |
SMILES |
C1=CC=C2C=C(C(=CC2=C1)C(=O)NN=CC3=CC(=C(C=C3)O)O)O |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)C(=O)NN=CC3=CC(=C(C=C3)O)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Dynasore. |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


